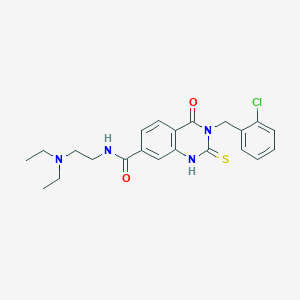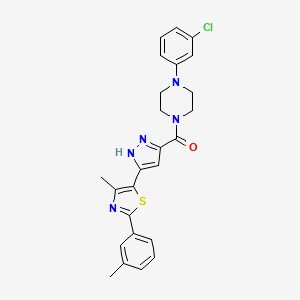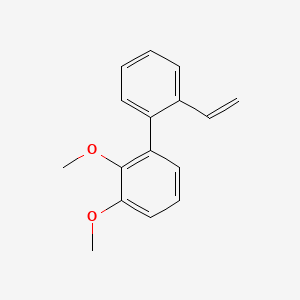
2,3-Dimethoxy-2'-vinyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is an organic compound with a biphenyl structure, where two benzene rings are connected by a single bond. This compound is characterized by the presence of two methoxy groups at the 2 and 3 positions on one benzene ring and a vinyl group at the 2’ position on the other benzene ring. The molecular formula of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is C16H16O2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl typically involves the coupling of appropriate substituted benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and reagents can be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The hydrogen atoms on the benzene rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2,3-Dimethoxy-2’-ethyl-1,1’-biphenyl.
Substitution: Formation of halogenated biphenyl derivatives.
科学的研究の応用
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the vinyl group can undergo addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2’-Dimethoxybiphenyl: Lacks the vinyl group, making it less reactive in certain types of addition reactions.
3,3’-Dimethoxy-1,1’-biphenyl: Has methoxy groups at different positions, affecting its electronic properties and reactivity.
2,3-Dimethoxy-1,1’-biphenyl: Lacks the vinyl group, similar to 2,2’-Dimethoxybiphenyl.
Uniqueness
2,3-Dimethoxy-2’-vinyl-1,1’-biphenyl is unique due to the presence of both methoxy and vinyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound in synthetic chemistry and various research applications.
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
1-(2-ethenylphenyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-4-12-8-5-6-9-13(12)14-10-7-11-15(17-2)16(14)18-3/h4-11H,1H2,2-3H3 |
InChIキー |
GXDBPSSICKPMLR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C2=CC=CC=C2C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(4-ethoxy-3-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111614.png)
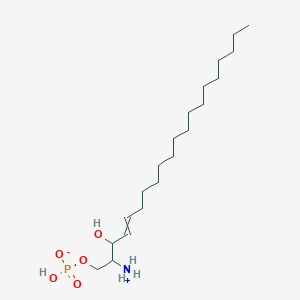

![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[oxido(sulfonatooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate;tetrahydrate](/img/structure/B14111623.png)
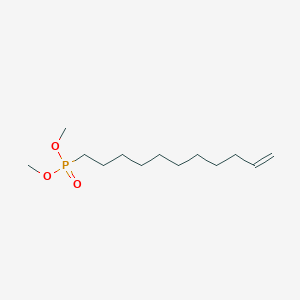
![{1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridin-3-yl}boronic acid](/img/structure/B14111642.png)
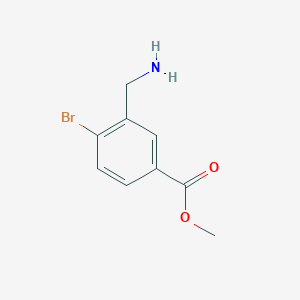
![1-(6-methylpyridin-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]imidazole-4-carboxamide](/img/structure/B14111671.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
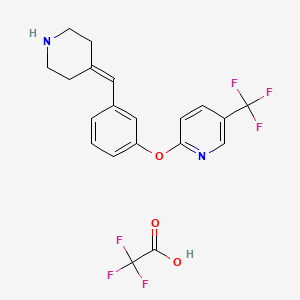

![1-(3-Ethoxyphenyl)-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111691.png)
